molecular formula C4H8F2O B3055343 4,4-Difluoro-2-butanol CAS No. 64037-40-7

4,4-Difluoro-2-butanol

Cat. No.: B3055343
CAS No.: 64037-40-7
M. Wt: 110.1 g/mol
InChI Key: CTEKRDCXQUAXMK-UHFFFAOYSA-N
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Description

4,4-Difluoro-2-butanol is an organic compound belonging to the class of alcohols It is characterized by the presence of two fluorine atoms attached to the fourth carbon in a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-2-butanol typically involves the fluorination of 2-butanol. One common method is the reaction of 2-butanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds as follows:

CH3CH2CH(OH)CH3+DASTCH3CH2CF2CH3+by-products\text{CH}_3\text{CH}_2\text{CH}(\text{OH})\text{CH}_3 + \text{DAST} \rightarrow \text{CH}_3\text{CH}_2\text{CF}_2\text{CH}_3 + \text{by-products} CH3​CH2​CH(OH)CH3​+DAST→CH3​CH2​CF2​CH3​+by-products

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using more efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4,4-Difluoro-2-butanone.

    Reduction: The compound can be reduced to form 4,4-Difluoro-2-butane.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

    Oxidation: 4,4-Difluoro-2-butanone

    Reduction: 4,4-Difluoro-2-butane

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4,4-Difluoro-2-butanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-butanol involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and interaction with enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Fluoro-2-butanol
  • 4-Fluoro-2-butanol
  • 2,2-Difluoro-1-butanol

Comparison: 4,4-Difluoro-2-butanol is unique due to the presence of two fluorine atoms on the fourth carbon, which significantly alters its chemical properties compared to other fluorinated butanols. This unique structure can result in different reactivity, stability, and interaction with other molecules, making it valuable for specific applications.

Properties

IUPAC Name

4,4-difluorobutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2O/c1-3(7)2-4(5)6/h3-4,7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEKRDCXQUAXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20982011
Record name 4,4-Difluorobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64037-40-7
Record name 2-Butanol, 4,4-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Difluorobutan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20982011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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